molecular formula C19H16ClF2N3OS B14244779 N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365430-94-0

N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide

Cat. No.: B14244779
CAS No.: 365430-94-0
M. Wt: 407.9 g/mol
InChI Key: NOIHMCYWKDWTQD-UHFFFAOYSA-N
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Description

N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving thiazole and pyridine derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl and pyridine groups can enhance binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of both a thiazole and a pyridine ring, along with the chlorophenyl group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

365430-94-0

Molecular Formula

C19H16ClF2N3OS

Molecular Weight

407.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C19H16ClF2N3OS/c1-3-15(26)24-14-10-12(7-8-23-14)17-16(11-5-4-6-13(20)9-11)25-18(27-17)19(2,21)22/h4-10H,3H2,1-2H3,(H,23,24,26)

InChI Key

NOIHMCYWKDWTQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C(C)(F)F)C3=CC(=CC=C3)Cl

Origin of Product

United States

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